3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine
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Overview
Description
3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine is a complex organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common approach is the sulfonylation of azetidine with cyclohexanesulfonyl chloride and 4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclohexanesulfonyl)-1-(4-methoxybenzenesulfonyl)azetidine
- 3-(cyclohexanesulfonyl)-1-(4-chlorobenzenesulfonyl)azetidine
- 3-(cyclohexanesulfonyl)-1-(4-fluorobenzenesulfonyl)azetidine
Uniqueness
3-(cyclohexanesulfonyl)-1-(4-ethoxybenzenesulfonyl)azetidine is unique due to the presence of both cyclohexanesulfonyl and 4-ethoxybenzenesulfonyl groups. These functional groups impart distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-(4-ethoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S2/c1-2-23-14-8-10-16(11-9-14)25(21,22)18-12-17(13-18)24(19,20)15-6-4-3-5-7-15/h8-11,15,17H,2-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKMOUIBQFLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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